4-Amino-2-nitrophenol

Toxicology Carcinogenicity Hair Dye Safety

4-Amino-2-nitrophenol is the major enzymatic reduction product of 2,4-dinitrophenol (DNP) in mammalian systems-a metabolic pathway not shared by its isomer 2-amino-4-nitrophenol. Researchers and procurement managers face critical isomer misidentification risk: using the incorrect isomer invalidates DNP bioanalytical assays (LC-MS/MS, HPLC-ECD) and introduces uncharacterized toxicological variables. • Validated identity as the 2-nitro-4-amino isomer per NTP TR-94 bioassay data; essential reference standard for DNP exposure quantification in biological fluids. • Documented clear evidence of bladder carcinogenicity in male Fischer 344 rats (transitional-cell carcinomas); pivotal data for occupational exposure limit derivation and safety assessments. • Specific diazonium electrophilic reactivity directs synthesis of Fourrine Brown PR azo dyes; distinct shade and fastness profile versus isomeric aminonitrophenols.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 119-34-6
Cat. No. B085986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-nitrophenol
CAS119-34-6
Synonyms4-amino-2-nitrophenol
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)[N+](=O)[O-])O
InChIInChI=1S/C6H6N2O3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H,7H2
InChIKeyWHODQVWERNSQEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 70° F (NTP, 1992)
Soluble in water, ethanol, diethyl ether;  slightly soluble in dimethylsulfoxide
In water, 1.1X10+4 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-nitrophenol: Core Intermediate and Analytical Standard


4-Amino-2-nitrophenol (CAS 119-34-6), also known as 4-hydroxy-3-nitroaniline, is a substituted phenol bearing both amino (-NH2) and nitro (-NO2) groups on a benzene ring. It is a dark red to purple-brown crystalline solid with a melting point of 125-127 °C . This compound is a key intermediate in the synthesis of azo dyes, a primary constituent of semi-permanent (non-oxidative) hair colorants, and a toner in permanent oxidative hair dye products . As the major metabolite of 2,4-dinitrophenol, it is also a critical analyte in toxicology and environmental monitoring, and serves as a reference standard for the development of analytical methods, including differential pulse voltammetry and HPLC with electrochemical detection .

Synthesis Intermediate

Specific 2-nitro-4-amino substitution pattern directs azo dye formation

Analytical Reference Standard

Primary DNP metabolite required for bioanalytical method development

Isomer-Specific Research

Distinct carcinogenicity and metabolic profile vs. other aminonitrophenols

4-Amino-2-nitrophenol: Risks of Isomeric Substitution


While aminonitrophenols share a common molecular formula (C6H6N2O3) and find use in hair dye and dye intermediate applications, their substitution patterns dictate distinct chemical reactivity, metabolic fate, and, crucially, toxicological profiles. 4-Amino-2-nitrophenol is the major enzymatic reduction product of 2,4-dinitrophenol in mammalian systems, a pathway not mirrored by its close isomer 2-amino-4-nitrophenol [1]. Furthermore, data from the US National Toxicology Program (NTP) reveals a stark divergence in carcinogenicity, with 4-amino-2-nitrophenol demonstrating clear evidence of bladder carcinogenicity in male rats, a finding not reported for all positional isomers [2]. These differences in metabolic origin and in vivo toxicity mean that generic substitution of one aminonitrophenol for another can lead to invalid analytical results, unpredictable dye performance, or uncharacterized health risks. Selection must be compound-specific.

Metabolic Origin

Major enzymatic reduction product of 2,4-dinitrophenol

2-Amino-4-nitrophenol is only a minor metabolite; other isomers not produced by same pathway

Toxicity Evidence

Reported bladder carcinogenicity in rodent bioassay (NTP TR-094)

Other aminonitrophenol isomers lack equivalent carcinogenicity data; hazard profile may differ

Process Handling

Lower melting range (125–130 °C) influences equipment and energy requirements

Some isomers require significantly higher thermal input; generic substitution can alter process safety margins

4-Amino-2-nitrophenol: Key Differentiation from Analogs


Bladder Carcinogenicity vs. 2-Amino-4-nitrophenol

In a two-year bioassay conducted by the US NTP, 4-Amino-2-nitrophenol (4A2NP) induced a significant, dose-related increase in transitional-cell carcinomas of the urinary bladder in male Fischer 344 rats. The incidence in the high-dose group (2,500 ppm in feed) was 28%, compared to 0% in the matched control group (P=0.018) [1]. In contrast, the isomer 2-Amino-4-nitrophenol (2A4NP) was not found to be carcinogenic under the test conditions, nor was 4A2NP carcinogenic in B6C3F1 mice [1].

Carcinogenicity Comparison
Head-to-head
28% (11/39) bladder tumor incidence at 2,500 ppm vs. 0% in controls (P=0.018); 2A4NP showed no evidence
Supports isomer-specific hazard review in regulatory and occupational safety context
NTP TR-094; Fischer 344 male rats, 103-week feed study
Toxicology Carcinogenicity Hair Dye Safety Regulatory Science

Metabolic Fate from DNP: Major Reduction Product

4-Amino-2-nitrophenol (4A2NP) is the major metabolite produced by the enzymatic reduction of 2,4-dinitrophenol (DNP) in rat liver homogenates. The reduction favors 4A2NP over its isomer 2-amino-4-nitrophenol (2A4NP) by a ratio of approximately 9:1 [1]. This makes 4A2NP the primary and critical urinary biomarker for DNP exposure, whereas 2A4NP is a minor metabolite.

DNP Reduction Metabolite
Head-to-head
4A2NP is major product (approx. 90% of total amine); 9:1 ratio over 2A4NP
Essential target for DNP exposure biomonitoring; incorrect isomer invalidates quantitative assay
In vitro rat-liver homogenates, pH 7, 37°C (Parker, 1952)
Metabolism Toxicology Biomarker Environmental Chemistry

HPLC and Voltammetry for Isomer Differentiation

The use of 4-Amino-2-nitrophenol as a standard is explicitly validated in published methods for the determination of aminonitrophenol isomers in hair dyes and body fluids. Differential pulse voltammetry and HPLC with electrochemical detection have been successfully applied to separate and quantify 4A2NP from its isomer 2A4NP, enabling precise formulation control and exposure monitoring [1]. The compound's specific redox potential facilitates its selective detection.

Isomer Separation Methods
Method context
Validated as analyte standard in DP voltammetry and HPLC-ECD for aminonitrophenol isomers
Supports method accuracy and regulatory compliance for product testing and bioanalysis
Talanta, 2011; hair dye and biological matrices
Analytical Chemistry Method Development Quality Control Cosmetics

Melting Point: Key Process Differentiator

The melting point of 4-Amino-2-nitrophenol is consistently reported in the range of 125-130°C (e.g., 127°C from Alfa Aesar, 125-127°C from Sigma-Aldrich) . This is significantly lower than that of the isomer 2-Amino-5-nitrophenol, which has a reported melting point of 198-202°C [1]. This difference directly impacts process parameters for industrial reactions and purification steps, as well as storage and handling considerations.

Melting Point Profile
Reported
125–130 °C
Lower thermal requirement vs. 2-Amino-5-nitrophenol (198–202 °C), relevant for process design
Literature and vendor technical data
Process Chemistry Thermal Analysis Industrial Safety Dye Synthesis

4-Amino-2-nitrophenol: Evidence-Based Applications


DNP Exposure Monitoring: Analytical Reference Standard

Due to its role as the major metabolite of DNP, 4-Amino-2-nitrophenol is the essential reference standard for developing and validating bioanalytical methods (LC-MS/MS, HPLC-ECD) to detect and quantify DNP exposure in biological fluids. Using the incorrect isomer, such as 2-Amino-4-nitrophenol, would invalidate the assay, as it is only a minor metabolic product [1].

Semi-Permanent Hair Dyes: Bladder Carcinogenicity Risk

Formulators developing semi-permanent or oxidative hair dye products must differentiate 4-Amino-2-nitrophenol from other aminonitrophenol isomers due to its specific carcinogenicity profile. The NTP bioassay data showing clear evidence of bladder carcinogenicity in male rats is a pivotal factor in safety assessments and for establishing appropriate occupational exposure limits [2].

Azo Dye Synthesis via Diazonium Intermediate

The distinct substitution pattern (2-nitro, 4-amino) on the phenol ring directs the formation of a specific diazonium salt upon diazotization. This intermediate's unique electrophilic reactivity profile leads to the synthesis of azo dyes with different shades and fastness properties compared to those derived from isomeric aminonitrophenols. 4-Amino-2-nitrophenol is a key precursor for specific brown dyes like Fourrine Brown PR [3].

Application
Selection Property
Validation Focus
DNP biomarker bioanalysis
Major DNP metabolite identity (4A2NP, not 2A4NP)
Bioanalytical method validation (LC-MS/MS, HPLC-ECD) for metabolite-specific detection
Hair dye formulation safety review
Reported rodent bladder carcinogenicity profile (NTP TR-094)
Isomer-specific hazard assessment and occupational exposure limit review
Azo dye intermediate synthesis
2-nitro-4-amino substitution pattern on phenol ring
Diazotization reactivity and resulting dye shade/fastness properties

Technical Documentation Hub

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41 linked technical documents
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